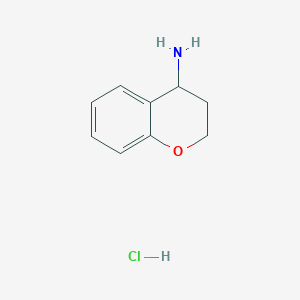

Chroman-4-amine hydrochloride

Vue d'ensemble

Description

Chroman-4-amine hydrochloride is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Its IUPAC name is 3,4-dihydro-2H-chromen-4-ylamine hydrochloride . It has a molecular weight of 185.65 .

Synthesis Analysis

The synthesis of chroman-4-one derivatives, which are structurally similar to Chroman-4-amine hydrochloride, has been extensively studied. For instance, a highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

The chemical reactions involving chroman-4-one derivatives have been studied. For example, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .Physical And Chemical Properties Analysis

Chroman-4-amine hydrochloride is a solid at room temperature . The InChI code is 1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H .Applications De Recherche Scientifique

Drug Discovery and Pharmacology

Chroman-4-amine hydrochloride serves as a core scaffold in drug discovery due to its structural versatility. It has been utilized in the synthesis of compounds with a wide range of pharmacological activities . For instance, it’s been involved in the development of Kv1.5 potassium channel blockers and inhibitors of the human bradykinin B1 receptor, which are significant in treating cardiovascular diseases and inflammatory pain .

Material Science

In material science, Chroman-4-amine hydrochloride is used in the synthesis of organic compounds that exhibit unique properties suitable for material applications. Its derivatives have been studied for their potential use in creating new materials with specific desired characteristics .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis as a building block for creating a variety of structurally diverse molecules. Its derivatives are used in asymmetric syntheses and can be transformed into a multitude of other compounds, which are then used in further chemical reactions and studies .

Analytical Chemistry

In analytical chemistry, Chroman-4-amine hydrochloride is used as a standard or reference compound in various analytical methods, including NMR, HPLC, LC-MS, and UPLC. These techniques are essential for the qualitative and quantitative analysis of chemical substances .

Life Sciences Research

The compound’s derivatives have shown a broad spectrum of biological activities, making them valuable in life sciences research. They are used in studying disease mechanisms and testing the efficacy of new drugs. Their roles in anticancer, antiviral, and anti-inflammatory activities are of particular interest .

Cell Biology

In cell biology, Chroman-4-amine hydrochloride and its derivatives are used to study cell signaling pathways and cellular responses to various stimuli. They have been instrumental in understanding the cellular mechanisms underlying various diseases and in the development of targeted therapies .

Safety and Hazards

Chroman-4-amine hydrochloride is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection) and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .

Orientations Futures

Given the significant role of chroman-4-one and its derivatives in medicinal chemistry, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds could serve as potential leads for drug discovery due to their broad spectrum of biological and pharmaceutical activities .

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKYKMJUZEGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920284 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-4-amine hydrochloride | |

CAS RN |

90609-63-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

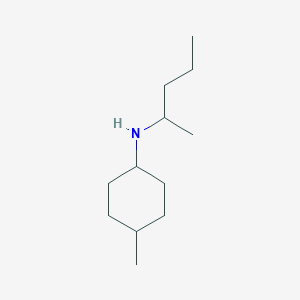

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)

![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)

![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)

![[2-(Difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B1461543.png)

amine](/img/structure/B1461546.png)